molecular formula C12H14N4O B3887761 N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B3887761
M. Wt: 230.27 g/mol
InChI Key: AQGGGHOVVJVZHF-MDWZMJQESA-N
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Description

The compound “N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine” is a derivative of the class of compounds known as hydrazones . Hydrazones are an important class of compounds in medicinal chemistry due to their biological properties, such as antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, anticancer, and antitumor activities .


Synthesis Analysis

While specific synthesis information for “this compound” is not available, related hydrazone compounds have been synthesized by condensation reactions . For example, a Schiff base, (E)-4-Hydroxy-N-(2-methoxybenzylidene) benzohydrazide, (E4HB) was synthesized in good yield by the acid-catalyzed condensation of methoxybenzaldehyde and 4-hydroxybenzhydrazide in ethanol .

Future Directions

While specific future directions for “N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine” are not available, the development of new herbicides with novel modes of action is a promising area of research . Additionally, the synthesis of new hydrazone compounds and their potential applications in medicinal chemistry continue to be areas of active research .

Properties

IUPAC Name

(E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-1-(2-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-9-14-15-10(2)16(9)13-8-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGGHOVVJVZHF-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 2
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 4
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 5
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Reactant of Route 6
N-(2-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine

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